molecular formula C42H66N8O11 B1466072 Fijimycin B CAS No. 1350467-22-9

Fijimycin B

Cat. No. B1466072
CAS RN: 1350467-22-9
M. Wt: 859 g/mol
InChI Key: JINULSLKDMMSQD-LUTITKDXSA-N
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Description

Fijimycin B is a synthetic, non-peptide, small molecule antibiotic that was first discovered in the soil of the Fijian Islands in the South Pacific Ocean in the early 1990s. It was initially thought to be a novel antibiotic, but it was later classified as a member of the macrolide family of antibiotics. Fijimycin B has been studied extensively in recent years due to its unique properties and potential applications in the medical field.

Scientific Research Applications

Antibacterial Activity

Fijimycin B, a member of the depsipeptide family, has been identified for its significant antibacterial properties. The compound was isolated from a marine-derived Streptomyces species and shown to exhibit potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MIC) ranged between 4 and 16 μg/mL, indicating a strong potential for treating antibiotic-resistant bacterial infections (Sun et al., 2011).

Synthesis and Application Against Tuberculosis

Norfijimycin A, a simplified analogue of Fijimycin A, has undergone total synthesis to evaluate its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. This study highlights the broader scope of Fijimycin derivatives in combating various bacterial infections beyond MRSA, including tuberculosis (Stoye et al., 2017).

Etamycin Production and Antibacterial Efficacy

The research on etamycin, closely related to Fijimycin, emphasizes its production by marine microbes and its effectiveness against various bacterial pathogens, including MRSA. This study provides insights into the broad-spectrum antibacterial capabilities of Fijimycin-related compounds and their potential utility in treating drug-resistant infections (Haste et al., 2010).

properties

IUPAC Name

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66N8O11/c1-21(2)16-28-40(58)50-19-27(51)18-29(50)41(59)47(10)20-32(53)49(12)35(24(7)23(5)6)38(56)44-25(8)39(57)48(11)30(17-22(3)4)42(60)61-26(9)33(36(54)45-28)46-37(55)34-31(52)14-13-15-43-34/h13-15,21-30,33,35,51-52H,16-20H2,1-12H3,(H,44,56)(H,45,54)(H,46,55)/t24?,25-,26+,27+,28+,29+,30-,33-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINULSLKDMMSQD-LUTITKDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)CC(C)C)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C3=C(C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C3=C(C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fijimycin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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